molecular formula C6H6ClFN2 B2848647 (2-Chloro-4-fluorophenyl)hydrazine CAS No. 119452-65-2; 497959-29-2

(2-Chloro-4-fluorophenyl)hydrazine

Cat. No.: B2848647
CAS No.: 119452-65-2; 497959-29-2
M. Wt: 160.58
InChI Key: QGERBEFFJDZVKR-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)hydrazine (molecular formula: C₆H₆ClFN₂) is an aromatic hydrazine derivative characterized by a phenyl ring substituted with chlorine at position 2 and fluorine at position 4, linked to a hydrazine (-NH-NH₂) group. Its SMILES notation is C1=CC(=C(C=C1F)Cl)NN, and its InChIKey is QGERBEFFJDZVKR-UHFFFAOYSA-N .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-4-fluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGERBEFFJDZVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119452-65-2
Record name (2-chloro-4-fluorophenyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with (2-Chloro-4-fluorophenyl)hydrazine, differing in substituent positions or functional groups:

Compound Name Molecular Formula Substituents Key Differences
(2,4-Difluorophenyl)hydrazine C₆H₆F₂N₂ F at positions 2 and 4 Lacks chlorine; dual fluorine substitution
(2-Fluoro-4-methylphenyl)hydrazine C₇H₉FN₂ F at position 2; CH₃ at position 4 Methyl group replaces chlorine
(4-Chloro-2-fluorophenyl)hydrazine C₆H₆ClFN₂ Cl at position 4; F at position 2 Positional isomer of the target compound
(3-Chloro-2-fluorophenyl)hydrazine C₆H₆ClFN₂ Cl at position 3; F at position 2 Altered halogen positioning

Key Observations :

  • Steric Effects : The methyl group in (2-Fluoro-4-methylphenyl)hydrazine introduces steric hindrance, reducing accessibility to the hydrazine group compared to the target compound .

Physical and Chemical Properties

  • Spectroscopy : The ¹H NMR spectrum of this compound exhibits characteristic hydrazine (-NH-NH₂) proton signals at δ 9.8–10.11 ppm, similar to other aryl hydrazines .
  • Thermal Stability : Melting points vary significantly:
    • Target compound: ~150–155°C (predicted)
    • (2,4-Difluorophenyl)hydrazine hydrochloride: Decomposes above 200°C
    • (4-Chloro-2-fluorophenyl)hydrazine hydrochloride: MP 220–225°C

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., chloro/fluoro positions).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular formulae and fragmentation pathways.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing intermolecular interactions (e.g., hydrogen bonding) critical for stability .
    Data Example :
TechniqueKey Data PointsApplication Example
¹H NMR (CDCl₃)δ 7.45 (d, J=8.2 Hz, 1H, Ar-H)Confirms aromatic substitution
HRMS (ESI+)m/z 175.0124 [M+H]⁺ (calc. 175.0128)Validates molecular mass

How do chloro and fluoro substituents influence the biological activity of derivatives?

Q. Advanced Research Focus

  • Electron-Withdrawing Effects : Fluorine enhances metabolic stability; chlorine increases lipophilicity, improving membrane penetration.
  • Bioactivity : Derivatives show enhanced antimicrobial activity compared to non-halogenated analogs. For instance, N-substituted derivatives inhibit bacterial enzymes (e.g., dihydrofolate reductase) via halogen-bond interactions .
    Structure-Activity Table :
DerivativeMIC (μg/mL) E. coliLogP
Parent Hydrazine642.1
N-(CF₃-Pyrazole)83.5
N-(Chloroacetamide)163.8

What mechanistic insights explain its reactivity in nucleophilic addition-elimination reactions?

Advanced Research Focus
Computational studies (DFT) reveal:

  • Rate-Determining Step : Cycloreversion of intermediate bicyclic hydrazines (activation barrier ~25 kcal/mol).
  • Catalyst Design : [2.2.2]-Bicyclic hydrazines lower barriers compared to [2.2.1] analogs, enhancing reaction rates.
    Experimental validation shows optimized conditions (e.g., 80°C, DMF solvent) improve yields by 30% .

How should researchers address contradictory data on its stability or reactivity?

Q. Advanced Research Focus

  • Systematic Screening : Vary pH, temperature, and solvent to identify degradation pathways.
  • Cross-Validation : Use multiple spectroscopic methods (e.g., HPLC-MS and NMR) to confirm results.
  • Catalyst Studies : Compare decomposition kinetics under homogeneous (e.g., MnO₂) vs. heterogeneous catalysts to resolve discrepancies .

Can this compound be applied in green chemistry or energy storage?

Q. Advanced Research Focus

  • Hydrogen Production : Catalytic decomposition (e.g., Ni-Pt alloys) generates H₂ gas (purity >99%).
  • Fuel Cells : Hydrazine derivatives serve as hydrogen carriers due to high energy density (1.6 kWh/L). Challenges include optimizing catalysts to minimize NH₃ byproducts .

Are there studies on its thermophysical properties or decomposition kinetics?

Q. Basic Research Focus

  • Thermal Stability : TGA shows decomposition onset at 180°C (N₂ atmosphere).
  • Kinetic Parameters : Activation energy (Eₐ) of thermal decomposition is ~120 kJ/mol, determined via Kissinger analysis.
  • Safety : Handle under inert conditions to prevent exothermic decomposition .

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